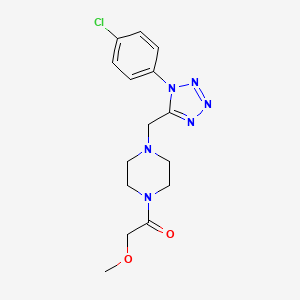

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone

Description

The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone features a 4-chlorophenyl-substituted tetrazole core linked via a methyl group to a piperazine ring, which is further connected to a methoxyethanone moiety. Tetrazole rings are known for their metabolic stability and hydrogen-bonding capabilities, while the piperazine group enhances solubility and pharmacokinetic properties. The methoxyethanone tail contributes to electronic modulation and steric effects, influencing receptor interactions .

Properties

IUPAC Name |

1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN6O2/c1-24-11-15(23)21-8-6-20(7-9-21)10-14-17-18-19-22(14)13-4-2-12(16)3-5-13/h2-5H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYAIKTWLVBKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone typically involves multiple steps:

Tetrazole Formation: : The tetrazole ring is often formed via [3+2] cycloaddition reaction between hydrazoic acid and an appropriate nitrile.

Piperazine Modification: : Piperazine is typically modified by introducing a methoxyethanone group through nucleophilic substitution reactions.

Final Assembly: : The chlorophenyl group is introduced via coupling reactions using palladium-catalyzed cross-coupling or similar methodologies.

Industrial Production Methods

Industrial-scale synthesis of this compound would likely involve optimization of each synthetic step to maximize yield and efficiency while minimizing costs and waste. Continuous flow chemistry and advanced catalysis techniques may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone can undergo various chemical reactions, including:

Oxidation: : The methoxyethanone group can be oxidized to carboxylic acid derivatives.

Reduction: : The nitro groups can be reduced to amines.

Substitution: : The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or chromium trioxide in acidic media.

Reduction: : Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

Substitution: : Nucleophiles such as sodium alkoxides or amines under appropriate conditions.

Major Products Formed

Oxidation: : Carboxylic acids and derivatives.

Reduction: : Amines and other hydrogenated products.

Substitution: : Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is studied for its unique reactivity and potential use as a precursor for more complex molecules in synthetic chemistry.

Biology

In biological studies, this compound may be used as a probe to investigate cellular mechanisms and interactions involving its functional groups.

Medicine

Industry

Industrial applications could include its use as an intermediate in the synthesis of other valuable chemical products or as a component in specialized materials.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone exerts its effects depends on its interactions with specific molecular targets. Potential targets include enzymes or receptors that recognize its tetrazole or chlorophenyl groups. The pathways involved could include inhibition of enzyme activity or modulation of receptor-mediated signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

(a) Tetrazole vs. Pyrazoline Derivatives

While the target compound employs a tetrazole ring, analogs like 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () utilize pyrazoline cores. Pyrazolines exhibit antibacterial and antifungal activities but differ in electronic properties due to reduced aromaticity compared to tetrazoles.

(b) Aryl Group Modifications

Piperazine/Piperidine Linker Modifications

- Piperazine vs. Piperidine : Piperidine-containing analogs (e.g., 22–28 , ) lack the piperazine’s secondary amine, reducing basicity and altering hydrogen-bonding capacity. Piperazine’s conformational flexibility may enhance receptor compatibility .

- Sulfonyl vs. Methoxyethanone Tail: Sulfonyl-piperazine derivatives (e.g., 7n–7r, ) exhibit higher polarity and hydrogen-bond acceptor capacity compared to the methoxyethanone group, which balances lipophilicity and solubility .

Physicochemical and Spectral Properties

Table 1: Comparative Data for Selected Analogs

Biological Activity

The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone is a synthetic derivative of tetrazole, which has garnered attention due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 487.0 g/mol. The structure includes a tetrazole ring, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 487.0 g/mol |

| CAS Number | 1049457-57-9 |

Tetrazole derivatives are known to interact with various biological targets. The specific mechanism of action for this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism, potentially affecting serotonin and dopamine levels.

- Receptor Modulation : The piperazine moiety suggests potential interaction with neurotransmitter receptors, particularly in the central nervous system (CNS).

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations into tetrazole-based compounds have highlighted their potential as anticancer agents. For example, derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways . The specific compound under review may exhibit similar properties, warranting further investigation.

Neuropharmacological Effects

Given the structure's piperazine component, it is hypothesized that this compound may exhibit anxiolytic or antidepressant effects. Research on related compounds suggests modulation of serotonin receptors could lead to significant behavioral changes in animal models .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of tetrazole derivatives for their antimicrobial activity. The results indicated that modifications to the tetrazole ring significantly influenced antibacterial potency. The compound was part of a broader investigation into structure-activity relationships (SAR) .

Evaluation of Anticancer Activity

In a recent study focusing on cancer cell lines, compounds structurally similar to the one under discussion were tested for cytotoxicity. Results showed that these compounds could significantly reduce cell viability in breast and colon cancer cell lines, suggesting a promising avenue for therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.